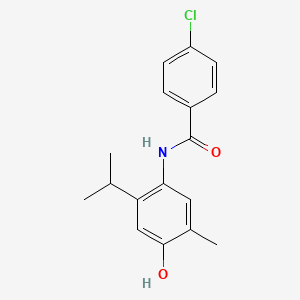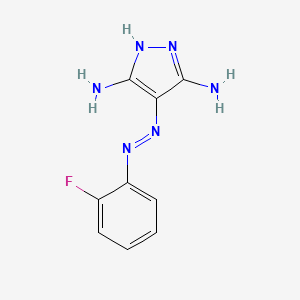
4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide derivatives involves several steps, including the preparation of intermediates with specific substituents and the evaluation of their gastrokinetic activity. For example, derivatives with isopropyl, isoamyl, neopentyl, and other groups at specific positions have shown potent in vivo gastric emptying activity (Kato et al., 1992). Another approach involves the preparation of optical isomers from optically active compounds, indicating the importance of stereochemistry in the synthesis and activity of benzamide derivatives (Yanagi et al., 1999).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray diffraction and DFT calculations. For example, a novel benzamide analyzed using X-ray diffraction crystallizes in a triclinic system, with computed lattice constants providing insights into its geometric parameters (Demir et al., 2015). Such studies are crucial for understanding the conformation and stability of benzamide compounds.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that define their properties and applications. For instance, the synthesis of highly soluble polyamides from specific diamines involves nucleophilic substitution and subsequent reactions with aromatic dicarboxylic acids, leading to polymers with excellent solubility and thermal stability (Liaw et al., 2002).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. The introduction of specific substituents, such as isopropyl and methoxy groups, can enhance these properties, making the compounds suitable for various applications, including material science and drug design.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with biological targets, are of significant interest. For example, some derivatives show potent affinity for serotonin receptors, indicating their potential as gastroprokinetic agents (Yanagi et al., 1999). Additionally, the synthesis of new compounds with varying substituents can lead to a broad spectrum of biological activities, making them candidates for antimicrobial and antifungal agents.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Stability One study focused on the unexpected dimerization of a related nitrobenzyl chloride under basic conditions, highlighting the importance of degradation studies in drug development to determine the molecule's stability (Santos et al., 2013). Such research is crucial for understanding how structural modifications, like chlorination, can affect the chemical stability and reactivity of pharmaceutical compounds.
Antipathogenic Activity Research into thiourea derivatives, including compounds structurally related to 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide, has shown significant antipathogenic activity. These compounds exhibit potent effects against bacterial strains capable of forming biofilms, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Tubercular Potential A study on the synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of structural analogs of 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide in contributing to the development of new anti-tubercular drugs (Nimbalkar et al., 2018).
Chemoselective Synthesis Research into the chemoselective N-benzoylation of aminophenols, producing compounds of biological interest like N-(2-hydroxyphenyl)benzamides, demonstrates the synthetic versatility and potential applications of benzamide derivatives in creating biologically active compounds (Singh, Lakhan, & Singh, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)14-9-16(20)11(3)8-15(14)19-17(21)12-4-6-13(18)7-5-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBQZZJFZIUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)


![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)